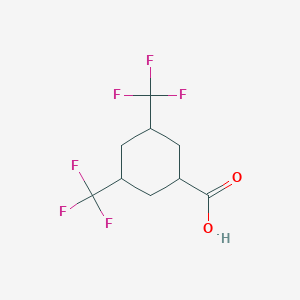
1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis may begin with a quinoline derivative.
Allylation: Introduction of the allyl group through an allylation reaction using allyl bromide and a base such as potassium carbonate.
Amination: Introduction of the amino group via nucleophilic substitution using an appropriate amine.
Cyclization: Formation of the dihydroquinolinone core through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The amino and allyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to bioactive quinoline derivatives.
Industry: May be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a similar core structure.
6-Aminoquinoline: Lacks the allyl group but has similar biological activities.
1-Allyl-3,4-dihydroquinolin-2(1h)-one: Lacks the amino group but shares the allyl and dihydroquinolinone core.
Uniqueness
1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one is unique due to the presence of both the allyl and amino groups, which can enhance its reactivity and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
6-amino-1-prop-2-enyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h2,4-5,8H,1,3,6-7,13H2 |
InChI-Schlüssel |
ZEBQAMJMNQJCOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=O)CCC2=C1C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13639218.png)
![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)



![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)

![tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)


